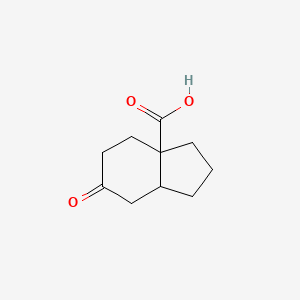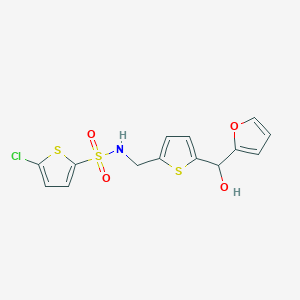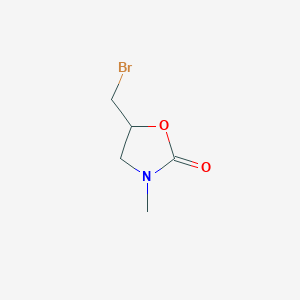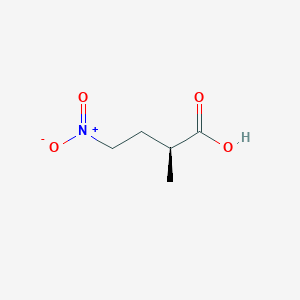
6-oxo-octahydro-1H-indene-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-octahydro-1H-indene-3a-carboxylic acid is a chemical compound with the molecular formula C10H14O3. It is known for its unique structure, which includes an indene core with additional functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-octahydro-1H-indene-3a-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the keto group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often using catalysts to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-oxo-octahydro-1H-indene-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a dicarboxylic acid, while reduction could produce a hydroxy derivative .
Scientific Research Applications
6-oxo-octahydro-1H-indene-3a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and use it as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-oxo-octahydro-1H-indene-3a-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-octahydro-1H-indene-2-carboxylic acid
- 6-oxo-octahydro-1H-indene-4a-carboxylic acid
Uniqueness
6-oxo-octahydro-1H-indene-3a-carboxylic acid is unique due to its specific substitution pattern on the indene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-oxo-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-8-3-5-10(9(12)13)4-1-2-7(10)6-8/h7H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSINJGYRAIKJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)
![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
![N-ETHYL-N'-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B2490925.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2490927.png)

![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2490939.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
![N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2490941.png)
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)


